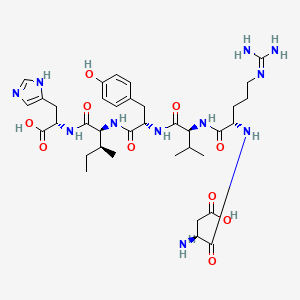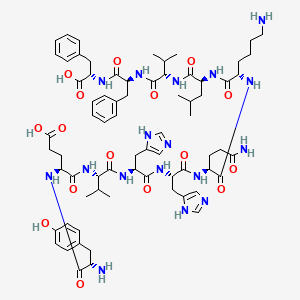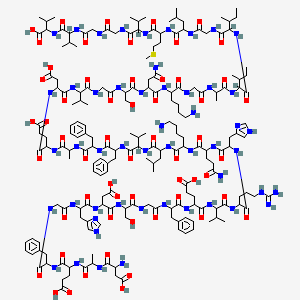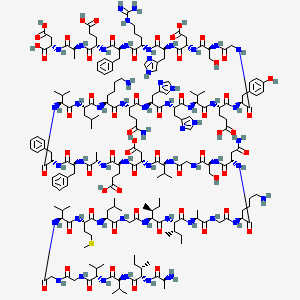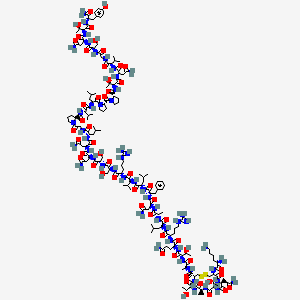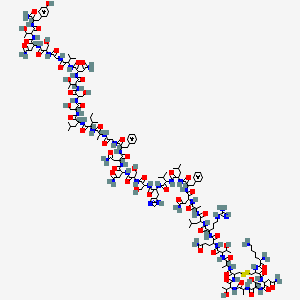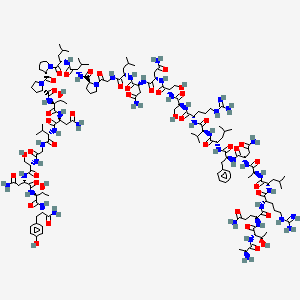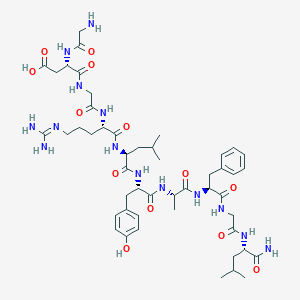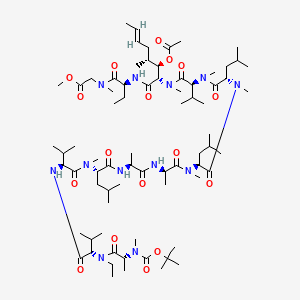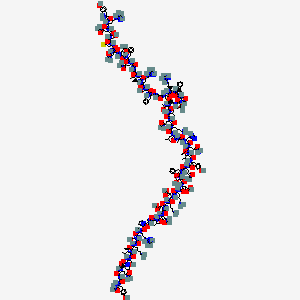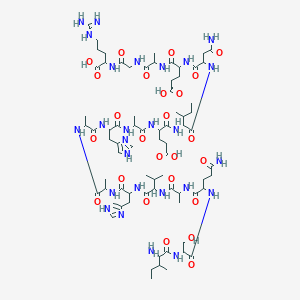
Ovalbumin (323-339) (chicken, japanese quail)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ovalbumin (323-339) is an egg white protein surrounded by B-cell epitopes, which are bound by specific IgE antibodies. In addition to this, it also contains CD4 + T cell epitopes .
Synthesis Analysis
The peptide is a major MHC class II-restricted T-cell epitope of Ovalbumin which is used for studies of immunological allergic responses such as asthma, food allergy and more . It has a chemical formula of C₇₄H₁₂₀N₂₆O₂₅ . It is synthetic in origin and is used for studies of T-cell activation and allergic diseases .Molecular Structure Analysis
The molecular weight of Ovalbumin (323-339) is 1773.93 and its chemical formula is C₇₄H₁₂₀N₂₆O₂₅ .Chemical Reactions Analysis
Ovalbumin (323-339) has been used to induce allergic asthma in mice . It mediates 25–35% of T-cell response to intact OVA in isolated BALB/c mouse .Physical And Chemical Properties Analysis
Ovalbumin (323-339) is a lyophilized powder with a peptide content of 65-100% . It is white in color and soluble in double-distilled water . It is stored at a temperature below -20°C .科学的研究の応用
Application 1: Immunological Allergic Responses
- Summary of the Application : Ovalbumin (323-339) is a major MHC class II-restricted T-cell epitope of Ovalbumin. It is used for studies of immunological allergic responses such as asthma and food allergies .
- Methods of Application : Ovalbumin (323-339) has been used to induce allergic asthma in mice . The specific experimental procedures and technical details may vary depending on the study.
Application 2: Study of Egg Quality Traits in Japanese Quail
- Summary of the Application : A study aimed to reveal phenotypic correlations of some internal and external egg quality traits between egg white (albumen) pH and ovalbumin levels in four different varieties of Japanese quail .
- Methods of Application : A total of 480 eggs were used belong to gray, white, golden and black plumage color Japanese quail obtained from a commercial quail breeding company. After determined the external traits, all eggs were broken, albumen and yolk separated and internal traits were examined. Albumen pH was measured after the separation process. SDS-PAGE was applied for determining the ovalbumin level .
- Results or Outcomes : A positive correlation was observed between egg weight and albumen (0.838) and yolk weight (0.599). There was a negative correlation determined between egg weight and albumen pH (-0.431). The percentage of yolk and albumen pH had a moderately significant positive correlation (0.350). The ovalbumin level high positively correlated with only the birds’ genotype (0.814). Black plumage color (67.69%) had the highest ovalbumin level amongst golden (64.76%), white (49.28%) and gray (46.84%) plumage colors, respectively .
Application 3: Study of Class II MHC Peptide Binding
- Summary of the Application : Ovalbumin (323-339) is widely used to study the natural properties of Class II Major Histocompatibility Complex (MHC) peptide binding .
- Results or Outcomes : The use of Ovalbumin (323-339) in these studies helps researchers understand the characteristics of class II MHC-peptide binding and T-cell activation .
Application 4: Mechanism of T Cell Activation
- Summary of the Application : Ovalbumin (323-339) is used to study the mechanism of T cell activation .
- Results or Outcomes : The use of Ovalbumin (323-339) in these studies helps researchers understand the mechanism of T cell activation .
Application 5: Study of B-cell Epitopes
- Summary of the Application : Ovalbumin (323-339) is an egg white protein surrounded by B-cell epitopes, which are bound by specific IgE antibodies . This makes it useful for studying the properties and functions of B-cell epitopes.
- Results or Outcomes : The use of Ovalbumin (323-339) in these studies helps researchers understand the characteristics of B-cell epitopes and their role in immune responses .
Application 6: Study of Allergic Asthma in Mice
- Summary of the Application : Ovalbumin (323-339) (chicken, Japanese quail) has been used to induce allergic asthma in mice . This makes it useful for studying the mechanisms of allergic asthma.
- Results or Outcomes : The use of Ovalbumin (323-339) in these studies helps researchers understand the mechanisms of allergic asthma and the role of specific immune responses in this condition .
Safety And Hazards
将来の方向性
Ovalbumin (323-339) has been widely used to determine the characteristics of class II major histocompatibility complex (MHC)-peptide binding and T-cell activation . It has been used to induce allergic asthma in mice , and it is expected to continue to be used in studies of immunological allergic responses such as asthma and food allergies .
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36-,37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSMIHQEWAQUPM-AOLPDKKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H120N26O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1773.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ovalbumin (323-339) (chicken, japanese quail) | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


